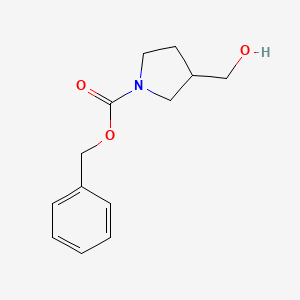

Benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate

Descripción general

Descripción

Benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate is a compound that is not directly mentioned in the provided papers, but its structure can be inferred to be related to the pyrrolidine derivatives and benzyl-substituted compounds discussed across the research. This compound likely contains a pyrrolidine ring, which is a five-membered lactam structure, with a benzyl group attached to it and a hydroxymethyl group at the 3-position of the pyrrolidine ring.

Synthesis Analysis

The synthesis of related pyrrolidine derivatives often involves the reaction of different starting materials such as aroyl acetates with N-substituted glycine esters, as seen in the synthesis of 3-[(alpha-hydroxy-substituted) benzylidene]pyrrolidine-2,4-dione derivatives . Similarly, the synthesis of ethyl-4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate involves the condensation of ethyl-4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate and benzohydrazide . These methods suggest that the synthesis of Benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate could potentially be achieved through similar condensation reactions involving the appropriate benzyl and hydroxymethyl precursors.

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is characterized by the presence of a five-membered ring, which can adopt an envelope conformation . The presence of substituents on the pyrrolidine ring can influence the overall molecular conformation and the potential for intermolecular interactions, such as hydrogen bonding . The benzyl group, being a phenyl ring attached to a methylene bridge, can add steric bulk and influence the electronic properties of the molecule.

Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions depending on their functional groups. For instance, the reaction of 4-hydroxy-6-methyl-2-pyridone with benzylidenemalononitriles leads to the formation of 4H-pyrano[3,2-c]pyridines . The presence of a benzyl group can also facilitate the formation of diiron(II) complexes, as seen in the study of benzyl-substituted pyridine ligands . These reactions highlight the reactivity of the pyrrolidine ring and the benzyl group in different chemical contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives can vary widely depending on their specific substituents. For example, the presence of a benzyl group can influence the lipophilicity of the molecule, while the hydroxymethyl group can introduce polar character and potential for hydrogen bonding. The crystal structures of related compounds have shown that the five-membered ring typically adopts an envelope conformation, and the presence of substituents can lead to effective inter- and intramolecular hydrogen bonds . The photophysical properties of pyrrolidine derivatives can also be notable, as seen in the study of lanthanide-based coordination polymers assembled from derivatives of 3,5-dihydroxy benzoates .

Aplicaciones Científicas De Investigación

Influence on Biologically Important Ligands

The interaction between metals and biologically important molecules like benzoic, 2-hydroxybenzoic, and 3-pyridine carboxylic acids, as well as 5-carboxyuracil, is significant for understanding the molecular basis of biological processes. These interactions can affect the electronic system of ligands, which is essential for their reactivity and complex formation capabilities. The study by Lewandowski et al. (2005) provides insights into how metals influence the electronic systems of such ligands, offering a foundational understanding for further exploration of related compounds, including Benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (Lewandowski, Kalinowska, & Lewandowska, 2005).

Role in Organic Synthesis and Pharmacology

The pyrrolidine ring, a core component of Benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate, is widely utilized in medicinal chemistry for creating compounds aimed at treating human diseases. Its saturated scaffold offers a unique opportunity for stereochemical exploration and enhances three-dimensional molecular coverage. A review by Petri et al. (2021) discusses the use of pyrrolidine and its derivatives in drug discovery, emphasizing its versatility and potential for generating novel biologically active compounds (Petri et al., 2021).

Antioxidant and Anti-inflammatory Properties

Research into benzofused thiazole derivatives, which share structural similarities with Benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate, has demonstrated promising antioxidant and anti-inflammatory activities. These properties are critical for developing therapeutic agents. Raut et al. (2020) focused on synthesizing benzofused thiazole derivatives, highlighting their potential as alternative antioxidant and anti-inflammatory agents. This research direction could be relevant for exploring the therapeutic potential of Benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (Raut et al., 2020).

Safety and Hazards

The compound is classified under GHS07 for safety. The signal word is “Warning”. The hazard statements include H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction). The precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Direcciones Futuras

Propiedades

IUPAC Name |

benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c15-9-12-6-7-14(8-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRMWRJLLAVAFQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CO)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50592900 | |

| Record name | Benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

315718-05-9 | |

| Record name | Benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Azaspiro[3.4]octane](/img/structure/B1287972.png)